3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
This compound is a derivative of nitrophenyl compounds and oxazole. Nitrophenyl compounds are a class of organic compounds that contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . Oxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, nitrophenyl compounds often have strong electron-withdrawing nitro groups, which can affect their chemical reactivity .Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to the suppression of specific biochemical pathways .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways . For example, indole derivatives can affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Similar compounds have been shown to exert various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is its high selectivity and sensitivity for zinc ions. It has been shown to have low interference from other metal ions, making it a useful tool for the detection and quantification of zinc ions in complex biological and environmental samples. Moreover, this compound is easy to synthesize and has a high yield using different methods.
However, one of the limitations of this compound is its photobleaching tendency, which may affect its fluorescence intensity and stability over time. Moreover, the use of this compound as a fluorescent probe for the detection of zinc ions may be limited by the availability of zinc ions in biological and environmental samples.
Future Directions
There are several future directions for the research and development of 3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. One of the potential applications of this compound is in the field of bioimaging, where it can be used as a fluorescent probe for the detection of zinc ions in living cells and tissues. Moreover, the synthesis of this compound derivatives with improved photostability and selectivity for zinc ions may enhance its potential applications in biological and environmental samples. Additionally, the use of this compound as a building block for the synthesis of novel heterocyclic compounds with potential biological activities may provide new insights into the development of therapeutic agents for various diseases.
Scientific Research Applications
3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been widely used in scientific research as a fluorescent probe for the detection of zinc ions. It forms a stable complex with zinc ions, resulting in a significant increase in fluorescence intensity. This compound has also been used as a chelating agent for the separation and determination of metal ions in environmental and biological samples. Moreover, this compound has been used as a building block for the synthesis of various heterocyclic compounds with potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory activities.
Biochemical Analysis
Biochemical Properties
Similar compounds have been known to interact with various enzymes and proteins, influencing biochemical reactions . The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds may exhibit threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and could influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-4,9H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSEBFOFFTHIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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